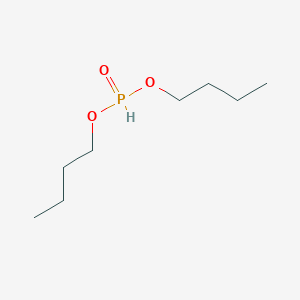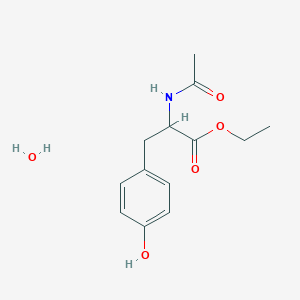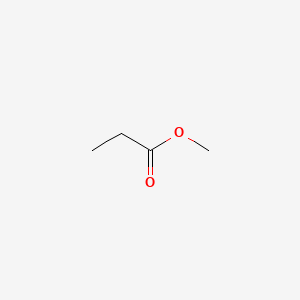
1-Butoxyphosphonoyloxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dibutoxyphosphinylradical typically involves the generation of phosphorus-centered radicals through the use of radical initiators or photochemical methods. One common approach is the photolysis of dibutoxyphosphine oxide in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under ultraviolet light . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of dibutoxyphosphinylradical may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butoxyphosphonoyloxybutane undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dibutoxyphosphine oxide.
Reduction: Reduction reactions can convert the radical back to its parent phosphine compound.
Substitution: The radical can participate in substitution reactions, where it replaces a hydrogen atom in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving dibutoxyphosphinylradical include radical initiators like AIBN, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving dibutoxyphosphinylradical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dibutoxyphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
Wissenschaftliche Forschungsanwendungen
1-Butoxyphosphonoyloxybutane has a wide range of scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of complex organophosphorus compounds.
Biology: The radical’s reactivity makes it useful in studying biological oxidation-reduction processes.
Wirkmechanismus
The mechanism of action of dibutoxyphosphinylradical involves its ability to donate or accept electrons, making it a versatile intermediate in various chemical reactions. The radical can interact with molecular targets through electron transfer processes, leading to the formation or cleavage of chemical bonds. This reactivity is crucial in its applications in organic synthesis and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutoxyphosphinylradical include other phosphorus-centered radicals, such as triphenylphosphinylradical and diphenylphosphinylradical .
Uniqueness
1-Butoxyphosphonoyloxybutane is unique due to its specific reactivity and stability, which are influenced by the presence of butoxy groups. These groups provide steric hindrance and electronic effects that enhance the radical’s stability and reactivity compared to other phosphorus-centered radicals .
Eigenschaften
IUPAC Name |
1-butoxyphosphonoyloxybutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJPGAKRJKLOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-19-4 |
Source


|
| Record name | Dibutyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)


![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)







![(2S)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7798666.png)
